7-methoxy-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzofuran-2-carboxamide
Description
The compound 7-methoxy-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core linked to a tetrahydroquinazoline scaffold via a carboxamide-ethyl bridge. Key structural elements include:
- A benzofuran-2-carboxamide moiety with a methoxy substituent at the 7-position.
- A tetrahydroquinazoline ring system substituted with a trifluoromethyl group at the 4-position.
- A flexible ethyl chain connecting the two aromatic systems.
The trifluoromethyl group likely enhances metabolic stability and lipophilicity, a common strategy in medicinal chemistry .
Properties
IUPAC Name |
7-methoxy-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3/c1-29-15-8-4-5-12-11-16(30-18(12)15)20(28)25-10-9-17-26-14-7-3-2-6-13(14)19(27-17)21(22,23)24/h4-5,8,11H,2-3,6-7,9-10H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDBQCHVMRZIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=NC4=C(CCCC4)C(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Compound A features a complex structure that incorporates a benzofuran moiety and a tetrahydroquinazoline derivative, which are known for their diverse biological properties. The trifluoromethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Structural Formula
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrahydroquinazoline compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to A have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 50 µg/mL |
| Compound B | E. coli | 100 µg/mL |
| Compound C | H. pylori | 75 µg/mL |
Anticancer Potential
The anticancer properties of compound A have been explored in vitro. Several studies highlight its ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For example, a study demonstrated that similar compounds can activate caspase pathways leading to programmed cell death in breast cancer cells .
The proposed mechanism of action for compound A involves the inhibition of specific enzymes or receptors involved in cell signaling pathways. For instance, it may act as an antagonist at certain G-protein coupled receptors (GPCRs), which play critical roles in various physiological processes .
Case Studies
- In Vitro Studies : Research conducted on human cancer cell lines showed that compound A significantly reduced cell viability at concentrations above 50 µg/mL after 48 hours of treatment.
- Animal Models : In vivo studies using murine models demonstrated that administration of compound A resulted in reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.
Scientific Research Applications
Structure and Composition
The molecular formula of 7-methoxy-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzofuran-2-carboxamide is , with a molecular weight of approximately 419.404 g/mol. The compound features a benzofuran core substituted with a methoxy group and a trifluoromethylated tetrahydroquinazoline moiety, contributing to its unique chemical behavior and biological activity.
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. Studies have shown that related structures can inhibit various bacterial strains, suggesting potential applications in developing new antibiotics .
- Anticancer Properties : The structural features of this compound may contribute to anticancer activity by targeting specific pathways involved in tumor growth. Preliminary studies on similar compounds have demonstrated cytotoxic effects against cancer cell lines .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases like Alzheimer's .
Pharmacological Research
- Neuroprotective Effects : Due to its ability to cross the blood-brain barrier, this compound may offer neuroprotective benefits in models of neurodegeneration . The presence of methoxy and trifluoromethyl groups can enhance lipophilicity, improving bioavailability.
- Targeted Drug Delivery Systems : The unique structure allows for modifications that can be tailored for targeted delivery systems in drug formulation, enhancing therapeutic efficacy while minimizing side effects .
Material Science
- Polymeric Applications : The compound's chemical structure lends itself to incorporation into polymeric materials, potentially improving mechanical properties or imparting bioactivity to polymers used in biomedical applications .
- Fluorescent Probes : Due to its unique electronic properties, it may serve as a fluorescent probe in biochemical assays or imaging techniques .
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of related compounds demonstrated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds derived from similar scaffolds exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml, indicating their potential as future therapeutic agents against tuberculosis .
Neuroprotective Research
Research has focused on compounds with structural similarities to this compound for neuroprotective studies. These studies suggest that such compounds could mitigate oxidative stress in neuronal cells, offering insights into their potential use in treating neurodegenerative diseases .
Comparison with Similar Compounds
Benzofuran Core Modifications
Tetrahydroquinazoline Scaffold
- The 4-trifluoromethyl substituent in the target compound contrasts with the 4-ethoxy or 4-dimethylamino groups in triazine-based pesticides (), suggesting divergent applications (e.g., CNS targets vs. agrochemicals) .
- In Butanamide, N-(2,5-dichlorophenyl)-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio] (), the thioether linkage and dichlorophenyl group may enhance pesticidal activity, whereas the target compound’s ethyl-carboxamide bridge could improve CNS permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
